molecular formula C11H15NO B1604074 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 535935-61-6

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1604074
M. Wt: 177.24 g/mol
InChI Key: XLTXOTBJARCSGR-UHFFFAOYSA-N
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Description

“8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with “8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, which has a molecular weight of 227.731.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine”. However, the synthesis of similar compounds often involves complex organic chemistry reactions1.



Molecular Structure Analysis

The molecular structure of “8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is not readily available. However, the structure of a similar compound, “8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, is known1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine”. However, similar compounds are often involved in various organic reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” are not readily available. However, a similar compound, “8-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, is a powder at room temperature1.


Future Directions

Given the limited information available on “8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications in various fields of chemistry and pharmacology.


Please note that the information provided is based on the best available data and may not be fully comprehensive or completely accurate. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXOTBJARCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622936
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

535935-61-6
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ) 7.13, 6.73, 4.21, 3.87, 2.78-2.72, 1.88; HRMS (FAB) calcd for C11H15NO+H 178.1232, found 178.1232.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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